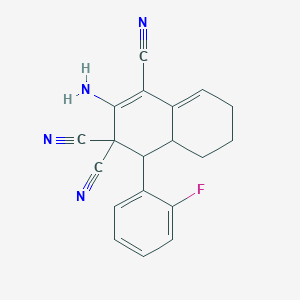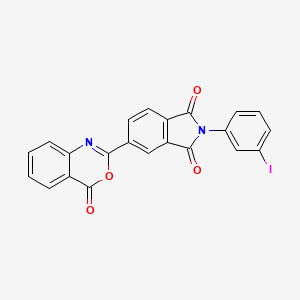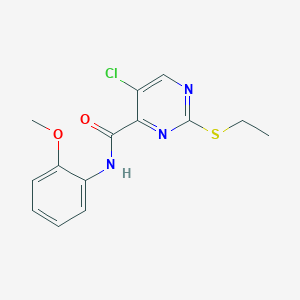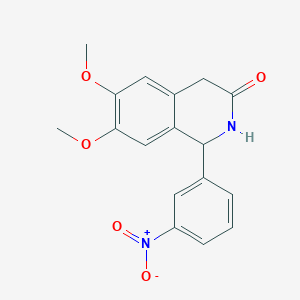
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids in the brain.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves the inhibition of this compound, an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting this compound, this compound increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids is thought to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit this compound. By inhibiting this compound, this compound increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids has been shown to improve cognitive function and memory processes in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in lab experiments are related to its potency and specificity as a this compound inhibitor. This compound has been extensively studied in animal models, and its effects on cognitive function and memory processes have been well documented. However, the limitations of using this compound in lab experiments are related to its potential toxicity and side effects. Therefore, it is essential to use this compound in a controlled manner and to follow safety protocols to minimize any potential risks.
Orientations Futures
The future directions of research on 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid are related to its potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound in humans and to evaluate its safety and efficacy. Additionally, future research should focus on identifying other potential targets of this compound inhibition and exploring the potential applications of this compound in other areas of neuroscience research.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves a multistep process that requires several chemical reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound has been optimized over the years to improve its yield and purity.
Applications De Recherche Scientifique
The primary scientific research application of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid is in the field of neuroscience. This compound has been shown to inhibit this compound, which leads to an increase in the levels of D-amino acids in the brain. D-amino acids are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory processes. Therefore, the inhibition of this compound by this compound has potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(17)3-4-13(18)19/h11H,3-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYYOQWRRBPQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![6-(4-ethyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)

![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)

![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)